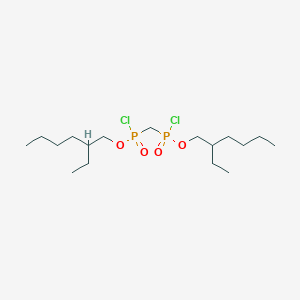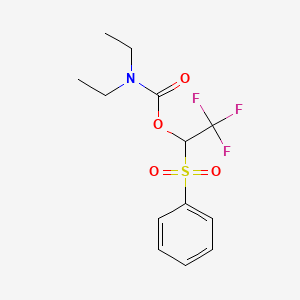
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate is an organic compound that belongs to the class of sulfonyl carbamates It is characterized by the presence of a benzenesulfonyl group, a trifluoroethyl group, and a diethylcarbamate group
Vorbereitungsmethoden
The synthesis of 1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethylamine, followed by the introduction of diethylcarbamate. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoroethyl group and the carbamate moiety.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The diethylcarbamate moiety can modulate the compound’s reactivity and stability, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate can be compared with other sulfonyl carbamates, such as:
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl methylcarbamate: Similar structure but with a methyl group instead of a diethyl group, leading to different reactivity and biological activity.
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl ethylcarbamate: Contains an ethyl group, which affects its solubility and interaction with biological targets.
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl phenylcarbamate: The presence of a phenyl group introduces aromatic interactions, influencing its chemical and biological properties.
Eigenschaften
CAS-Nummer |
185025-51-8 |
|---|---|
Molekularformel |
C13H16F3NO4S |
Molekulargewicht |
339.33 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-2,2,2-trifluoroethyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C13H16F3NO4S/c1-3-17(4-2)12(18)21-11(13(14,15)16)22(19,20)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
RGWFDWMKHUABHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC(C(F)(F)F)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
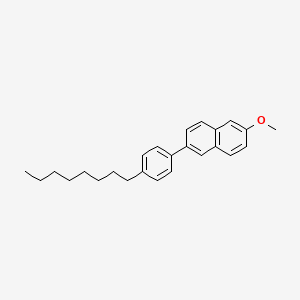
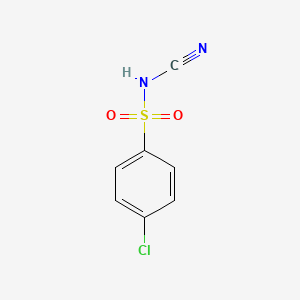
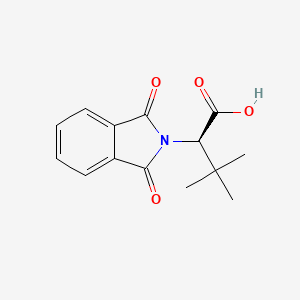
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
